Regioisomeric Identity by NMR and Chromatography
The compound is unambiguously identified as the 4‑carboximidamide regioisomer by ¹H NMR and HPLC‑MS. The IUPAC name 2‑(benzimidazol‑1‑yl)pyridine‑4‑carboximidamide;hydrochloride is deposited in PubChem and vendor certificates of analysis [1]. The alternative 3‑carboximidamide regioisomer (CAS 1221723‑93‑8 sulfanyl analog) would show distinct NMR coupling patterns and retention times. This confirmation is essential because the 4‑position is a structural requirement for IDO1 inhibitory activity as defined in patent claims [2].
| Evidence Dimension | Regioisomeric identity (carboximidamide position on pyridine) |
|---|---|
| Target Compound Data | Pyridine‑4‑carboximidamide (confirmed by ¹H NMR, IUPAC name) |
| Comparator Or Baseline | Pyridine‑3‑carboximidamide regioisomer (no pure reference standard commercially available) |
| Quantified Difference | Structural assignment unambiguous; 4‑substitution is required for IDO1 activity per patent SAR |
| Conditions | NMR (DMSO‑d₆), HPLC‑MS, vendor batch analysis |
Why This Matters
Procurement of the correct regioisomer is critical because the 4‑carboximidamide is the only isomer that matches the active pharmacophore claimed in IDO1 and PDE10A inhibitor patents.
- [1] American Elements. 2-(1H-1,3-Benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride technical datasheet. View Source
- [2] Bartlett, M. J. et al. (2016). Benzimidazole and imadazopyridine carboximidamide compounds having activity as inhibitors of indoleamine 2,3‑dioxygenase. EP3294732B1. View Source
